molecular formula C8H12N2 B1362669 (2,6-Dimethylphenyl)hydrazine CAS No. 603-77-0

(2,6-Dimethylphenyl)hydrazine

Cat. No. B1362669
CAS RN: 603-77-0
M. Wt: 136.19 g/mol
InChI Key: CCHJMGDYNLOYKM-UHFFFAOYSA-N
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Description

“(2,6-Dimethylphenyl)hydrazine” is a chemical compound with the molecular formula C8H12N2 . It is a solid substance and is often found in the form of its hydrochloride salt .


Molecular Structure Analysis

The molecular structure of “(2,6-Dimethylphenyl)hydrazine” consists of a phenyl ring (a hexagonal ring of carbon atoms) with two methyl groups (CH3) attached at the 2nd and 6th positions, and a hydrazine group (NH2NH2) attached to the phenyl ring . The InChI code for this compound is InChI=1S/C8H12N2/c1-6-4-3-5-7(2)8(6)10-9/h3-5,10H,9H2,1-2H3 .


Physical And Chemical Properties Analysis

“(2,6-Dimethylphenyl)hydrazine” has a molecular weight of 136.19 g/mol . Its hydrochloride salt has a molecular weight of 172.66 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Two-Dimensional Manganese-Based Materials

“(2,6-Dimethylphenyl)hydrazine” can be utilized in the synthesis of two-dimensional (2D) manganese-based materials. These materials have gained attention due to their unique physical, chemical, and electrochemical properties. They are particularly advantageous in electrochemical energy storage and catalysis because of their high surface area-to-volume ratio, wide electrochemical potential window, and rich redox states. The presence of “(2,6-Dimethylphenyl)hydrazine” in the synthesis process could potentially enhance the interaction with electrolytes and increase the number of exposed active sites .

Nanocrystal Synthesis

This compound may play a role in the synthesis of nanocrystals. Nanocrystals are of significant interest due to their size-dependent properties and potential applications in various fields such as electronics, optics, and materials science. “(2,6-Dimethylphenyl)hydrazine” could be involved in chemical reduction processes that lead to the formation of nanocrystals with controlled size and shape .

Terahertz Radiation Applications

In the field of electromagnetic radiation, “(2,6-Dimethylphenyl)hydrazine” could be used in the development of materials that interact with terahertz radiation. This band of the electromagnetic spectrum is crucial for applications in security, communications, and fundamental scientific research .

Safety and Hazards

“(2,6-Dimethylphenyl)hydrazine” should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this compound .

Mechanism of Action

Target of Action

The primary targets of (2,6-Dimethylphenyl)hydrazine are aldehydes and ketones . These organic compounds are crucial in various biochemical processes, serving as intermediates in metabolic pathways. The (2,6-Dimethylphenyl)hydrazine interacts with these targets to form hydrazones .

Mode of Action

(2,6-Dimethylphenyl)hydrazine interacts with its targets through a nucleophilic addition reaction . The nitrogen atom in the hydrazine acts as a nucleophile, attacking the carbonyl carbon in the aldehyde or ketone . This results in the formation of a hydrazone, a compound characterized by a nitrogen-nitrogen double bond .

Biochemical Pathways

The formation of hydrazones by (2,6-Dimethylphenyl)hydrazine affects various biochemical pathways. Specifically, it impacts the metabolism of aldehydes and ketones, which are involved in energy production and other vital biological processes . The downstream effects of this interaction can vary depending on the specific aldehyde or ketone involved.

Result of Action

The molecular effect of (2,6-Dimethylphenyl)hydrazine’s action is the transformation of aldehydes and ketones into hydrazones . This can lead to changes in cellular processes that depend on these compounds. The specific cellular effects would depend on the particular aldehyde or ketone that is targeted.

properties

IUPAC Name

(2,6-dimethylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-4-3-5-7(2)8(6)10-9/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHJMGDYNLOYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328215
Record name (2,6-dimethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

603-77-0
Record name (2,6-dimethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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